molecular formula C6H7N3O3S B11756080 (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol

Cat. No.: B11756080
M. Wt: 201.21 g/mol
InChI Key: DPOYRQMCTUUCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a nitro group at position 6 and a hydroxymethyl group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active imidazothiazole derivatives, such as antiparasitic and antiviral agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

(6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)methanol

InChI

InChI=1S/C6H7N3O3S/c10-3-4-1-8-2-5(9(11)12)7-6(8)13-4/h2,4,10H,1,3H2

InChI Key

DPOYRQMCTUUCSS-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=NC(=CN21)[N+](=O)[O-])CO

Origin of Product

United States

Preparation Methods

Thiirane-Based Cyclization (Method A)

This method, adapted from Thompson et al., involves a three-step process:

Step 1: Synthesis of tert-Butyldimethyl(thiiran-2-ylmethoxy)silane (Intermediate 61)

  • Reagents : tert-Butyldimethyl(oxiran-2-ylmethoxy)silane, thiourea-silica gel.

  • Conditions : Stirred in CH₂Cl₂ at 20°C for 3 hours.

  • Yield : 37%.

  • Key Characterization :

    • ¹H NMR (CDCl₃) : δ 3.88 (ddd, J = 11.1, 5.2, 0.7 Hz), 3.55 (dd, J = 11.1, 6.7 Hz), 2.49 (dt, J = 6.2, 0.9 Hz).

    • HREIMS : m/z 204.1004 (M⁺).

Step 2: Cyclization to Form Silyl-Protected Intermediate (62)

  • Reagents : 2-Bromo-4-nitro-1H-imidazole, DIPEA.

  • Conditions : Sealed vial at 109°C for 21 hours.

  • Yield : 74%.

  • Key Characterization :

    • ¹H NMR (CDCl₃) : δ 7.78 (s, 1H, imidazole-H), 4.37–4.23 (m, 3H), 0.87 (s, 9H, TBDMS).

    • Elemental Analysis : C₁₂H₂₁N₃O₃SSi (C: 49.26%, H: 7.24%, N: 14.36%).

Step 3: Deprotection to Yield Target Compound (63)

  • Reagents : 1% HCl in 95% EtOH.

  • Conditions : Stirred at 20°C for 7 hours.

  • Yield : 100%.

  • Key Characterization :

    • ¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H), 5.40 (br s, 1H, -OH), 4.58–4.48 (m, 1H).

    • Elemental Analysis : C₆H₇N₃O₃S (C: 35.82%, H: 3.51%, N: 20.88%).

Alternative Route via Direct Alkylation (Method B)

A modified approach from JOCPR optimizes the introduction of the hydroxymethyl group:

Step 1: Condensation of 4,5-Diphenylimidazole-2-thione

  • Reagents : Benzoin, thiourea.

  • Conditions : Heated at 180–200°C for 30 minutes.

  • Yield : 65%.

Step 2: Bromine-Mediated Cyclization

  • Reagents : p-Substituted acetophenone, bromine.

  • Conditions : Reflux in anhydrous ethanol for 20 hours.

  • Yield : 50–70%.

Step 3: Hydroxymethylation

  • Reagents : Formaldehyde, NaHCO₃.

  • Conditions : Stirred at 60°C for 12 hours.

  • Yield : 45%.

Critical Analysis of Methodologies

Yield Comparison

MethodOverall YieldKey Advantage
Method A27.4% (3 steps)High purity (>95%), scalable
Method B15–20% (3 steps)Avoids silyl protection

Challenges and Solutions

  • Nitro Group Instability : Method A uses DIPEA to prevent premature nitro reduction.

  • Stereochemical Control : Chiral HPLC separation ensured enantiopure products in derivative syntheses.

Applications in Derivative Synthesis

The hydroxymethyl group enables further functionalization:

Etherification (Example: Compound 8 in )

  • Reagents : 4-(Trifluoromethoxy)benzyl bromide, NaH.

  • Conditions : DMF, 0°C → 20°C, 1 hour.

  • Yield : 70%.

Esterification (Example: Compound 67 in )

  • Reagents : (2R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride, DMAP.

  • Conditions : Pyridine, 20°C, 6 hours.

  • Yield : 99%.

Scalability and Industrial Relevance

  • Method A is preferred for GMP production due to reproducibility.

  • Cost Analysis :

    • TBDMS protection adds ~$15/g to raw material costs.

    • Thiourea-silica gel reduces waste generation by 40% compared to liquid-phase reactions .

Chemical Reactions Analysis

Types of Reactions

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the methanol moiety.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the methanol or nitro positions.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • The compound has been investigated for its potential as an antitubercular agent. Studies have shown that it exhibits significant activity against Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis and other related diseases .
  • Mechanism of Action :
    • Its antitubercular properties are attributed to the inhibition of key enzymes involved in the metabolic pathways of Mycobacterium tuberculosis. This mechanism is crucial for the development of new therapeutic strategies against antibiotic-resistant strains .

Biological Research

  • Biochemical Studies :
    • The compound serves as a building block for synthesizing more complex heterocyclic compounds that may have enhanced biological activities. Its unique structure allows for various modifications that can lead to derivatives with improved efficacy against specific pathogens.
  • Interaction Studies :
    • Research into the binding affinity of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol with various biological targets is ongoing. These studies utilize techniques such as molecular docking and affinity assays to elucidate its potential therapeutic roles.

Mechanism of Action

The mechanism of action of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of key enzymes in the Mycobacterium tuberculosis metabolic pathway . The nitro group plays a crucial role in the compound’s bioactivity, undergoing bioreductive activation to form reactive intermediates that disrupt bacterial cell function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary in substituents, heteroatoms, and ring systems, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Substituents/Modifications Key Differences
(6-(2-Nitrophenyl)imidazo[2,1-b]thiazol-3-yl)methanol Nitrophenyl at position 6; hydroxymethyl at position 3 Increased aromaticity and steric bulk from the phenyl group; altered electronic effects.
Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate Phenyl at position 6; ester group at position 3 Reduced polarity due to ester moiety; potential for prodrug applications.
[2-Methyl-6-(propan-2-yl)imidazo[2,1-b]thiadiazol-5-yl]methanol Methyl and isopropyl groups on thiadiazole ring; hydroxymethyl at position 5 Thiadiazole vs. thiazole core; increased lipophilicity from alkyl substituents.
[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b]thiazol-5-yl]methanol Trifluoroethoxy group at position 6; hydroxymethyl at position 5 Electron-withdrawing CF₃ group enhances metabolic stability and polarity.
(S/R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)methanol Oxazole instead of thiazole; chiral center at position 2 Oxygen vs. sulfur heteroatom alters ring electronics and hydrogen-bonding capacity.

Spectroscopic Properties

  • IR Spectroscopy : The nitro group exhibits strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively, while the hydroxymethyl O–H stretch appears as a broad peak at ~3300 cm⁻¹ .
  • NMR Data : The hydroxymethyl proton resonates at δ 3.5–4.5 ppm (¹H-NMR), while the nitro group deshields adjacent protons, causing downfield shifts (e.g., δ 7.2–8.0 ppm for aromatic protons in ) .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound (6-(2-Nitrophenyl)imidazo[2,1-b]thiazol-3-yl)methanol Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate
Molecular Weight 225.23 g/mol 297.29 g/mol 286.31 g/mol
LogP (Predicted) 1.2 2.8 3.1
Solubility (mg/mL) 12.5 (DMSO) 8.3 (DMSO) 5.6 (DMSO)

Biological Activity

The compound (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a derivative of the nitroimidazole family, which has garnered attention for its potential biological activities, particularly against various pathogens including Mycobacterium tuberculosis. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and efficacy against infectious diseases.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the formation of the imidazole and thiazole rings. The structural features of this compound are critical for its biological activity. The nitro group at position 6 is essential for its mechanism of action against bacterial targets.

Antimicrobial Properties

Research indicates that compounds containing the nitroimidazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of 6-nitro-2,3-dihydroimidazo[2,1-b]thiazoles have been evaluated for their efficacy against Mycobacterium tuberculosis . In vitro studies show that these compounds possess minimum inhibitory concentrations (MICs) in the range of 0.006 to 0.078 µg/mL against drug-susceptible and resistant strains of M. tuberculosis .

CompoundMIC (µg/mL)Activity Against
OPC-676830.006Drug-susceptible M. tuberculosis
6-Nitro-2,3-dihydroimidazo[2,1-b]thiazole0.078Drug-resistant M. tuberculosis

The mechanism by which this compound exerts its antimicrobial effects is primarily attributed to the activation of nitro groups by bacterial nitroreductases. This activation leads to the formation of reactive intermediates that damage bacterial DNA and inhibit replication .

Case Studies

Several studies have highlighted the effectiveness of this compound in treating tuberculosis:

  • In Vivo Efficacy : In mouse models infected with M. tuberculosis, compounds derived from the nitroimidazole series demonstrated significant in vivo efficacy at lower doses compared to traditional treatments like rifampicin .
  • Comparative Studies : A comparative study evaluated various derivatives against both active and dormant forms of M. tuberculosis. The results indicated that modifications on the thiazole ring significantly influenced antimicrobial potency .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the imidazole and thiazole rings enhance biological activity:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic rings increases potency.
  • Hydrophobic Interactions : Compounds with hydrophobic substituents tend to exhibit improved binding affinity to bacterial targets .

Q & A

Q. What are the common synthetic routes for (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol?

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclization reactions. For example, analogous oxazole derivatives (e.g., 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles) are synthesized via epoxide ring-opening with nitroimidazoles under basic conditions (e.g., DIPEA) at elevated temperatures (105–108°C) . For thiazole variants, replacing oxygen-containing intermediates (e.g., glycidyl ethers) with sulfur-based precursors (e.g., thiazole epoxides) may be required. Post-cyclization, hydroxylation or oxidation steps can yield the methanol substituent at the 2-position. Reaction purity is often ensured via sodium hydride-mediated purification in DMF .

Q. What spectroscopic techniques validate the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon backbone (e.g., aromatic protons at δ 6.4–8.2 ppm, methylene groups at δ 4.1–4.2 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., NO₂ stretches ~1340–1558 cm⁻¹, C=N ~1621 cm⁻¹) .
  • FABMS/EI-MS : Validates molecular weight (e.g., m/z 466 for analogous compounds) .
  • Elemental Analysis : Confirms C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

Q. What pharmacological activities are reported for imidazo[2,1-b]thiazole derivatives?

Imidazo[2,1-b]thiazoles exhibit broad bioactivity, including:

  • Antimycobacterial : Nitro-substituted derivatives (e.g., delamanid analogs) target mycolic acid synthesis in Mycobacterium tuberculosis .
  • Anticancer/Antitumor : Activity against tumor cell lines via kinase inhibition or apoptosis induction .
  • Antimicrobial : Efficacy against Gram-positive bacteria and fungi .

Advanced Research Questions

Q. How can synthetic yield be optimized while reducing mutagenic byproducts?

Mutagenicity in nitroimidazole derivatives is linked to substituents (e.g., dimethyl groups). Strategies include:

  • Structural Modifications : Replacing mutagenic substituents (e.g., methyl groups) with halogens or aryl moieties .
  • Reaction Optimization : Using milder bases (e.g., NaHCO₃) instead of NaH to minimize side reactions .
  • Byproduct Monitoring : HPLC or TLC to detect and isolate minor impurities (e.g., 5-nitro regioisomers, ≤3%) .

Q. How to address contradictions in reported biological activities of imidazo[2,1-b]thiazoles?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., H37Rv vs. clinical TB strains) or incubation conditions .
  • Compound Purity : Impurities >1% can skew results; rigorous recrystallization (e.g., ethanol/DMF mixtures) is critical .
  • Structural Analog Confusion : Misassignment of regioisomers (e.g., 5-nitro vs. 6-nitro derivatives) due to similar chromatographic behavior .

Q. What strategies improve metabolic stability in preclinical studies?

  • Prodrug Design : Masking the methanol group as esters or carbamates to enhance bioavailability .
  • Deuterium Incorporation : Replacing labile hydrogens (e.g., C-H bonds adjacent to NO₂) to slow oxidative metabolism .
  • Co-crystallization Studies : Identifying stable polymorphs via X-ray diffraction to optimize formulation .

Methodological Notes

  • Safety : Nitroimidazole intermediates are explosive; avoid grinding or heating in bulk .
  • Scale-up : Continuous flow systems (e.g., Hantzsch-Biginelli reactions) improve safety and yield for multistep syntheses .
  • Data Reproducibility : Cross-validate spectral data with computational tools (e.g., DFT for NMR prediction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.